3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Overview
Description
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline (MTS) is a small molecule compound with a wide range of applications in scientific research. It is an organosulfur compound and a derivative of thiazole, an aromatic heterocyclic compound containing sulfur. MTS is a versatile compound with a range of unique properties and characteristics. It can be used in a variety of applications, from drug discovery to biochemical research.
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including compounds similar to 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline , have been noted for their antimicrobial properties. They can be used in the development of new antimicrobial agents to combat various bacterial and fungal infections .
Anticancer Activity
Some thiazole compounds have demonstrated significant anticancer properties. They can be synthesized and tested for cytotoxicity against human tumor cell lines, offering potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
Thiazoles are also known for their anti-inflammatory and analgesic activities. This suggests that our compound could be explored for its potential to relieve pain and reduce inflammation .
Antitubercular Activity
Compounds containing thiazole structures have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . This indicates a possible application in developing antitubercular drugs .
Antibacterial Efficacy
Thiazole-incorporated compounds have been investigated for their efficacy against a spectrum of microbiological species, hinting at their use in antibacterial treatments .
properties
IUPAC Name |
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-7(11)3-2-4-8(9)12/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYVGNSRILWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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